N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide
Description
Properties
IUPAC Name |
N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3S/c18-14-7-3-1-5-11(14)9-12-10-19-17(25-12)20-16(22)13-6-2-4-8-15(13)21(23)24/h1-8,10H,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANLKDFNJPMPMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CN=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group and the nitrobenzamide moiety. Key reagents and conditions include:
Thiazole ring formation: This can be achieved through the reaction of α-haloketones with thiourea under basic conditions.
Chlorophenyl group introduction: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride.
Nitrobenzamide formation: The nitrobenzamide group is typically introduced through a nitration reaction followed by amidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Reduction: Conversion of the nitro group to an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide serves as a valuable building block in organic synthesis. Its unique structure allows it to be modified into more complex molecules, facilitating the development of new chemical entities with diverse functionalities.
Biology
This compound has been investigated for its potential bioactive properties:
- Antimicrobial Activity : Studies indicate that compounds with similar thiazole structures exhibit significant antimicrobial effects against various bacterial and fungal strains. For instance, derivatives of thiazole have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi .
- Anticancer Properties : Research has demonstrated that thiazole derivatives can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). Compounds similar to this compound have been evaluated for their cytotoxic effects using assays like Sulforhodamine B (SRB) .
Medicine
The compound is being explored for its therapeutic potential:
- Enzyme Inhibition : It may act on specific enzymes or receptors, leading to biochemical changes that could be beneficial in treating diseases.
- Drug Development : As a candidate for drug formulation, its ability to target specific biological pathways makes it a subject of interest in pharmaceutical research.
Industry
In industrial applications, this compound is utilized in developing new materials with tailored properties, including polymers and coatings. Its unique chemical reactivity allows for the design of materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Variations in Benzyl Substituents
Key structural analogs differ in the substituents on the benzyl group attached to the thiazole ring:
- N-[5-(2,5-Dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide (MW: 393.25 g/mol): Incorporates two chloro substituents, likely increasing molecular weight and hydrophobicity compared to the mono-chloro target compound .
Thiazole and Benzamide Modifications
- N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide : Replaces the benzyl group with a chloro-substituted thiazole and introduces difluoro substituents on the benzamide, demonstrating distinct hydrogen-bonding interactions critical for PFOR enzyme inhibition .
- 5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide : Substitutes the thiazole’s 4-position with a methoxy-methylphenyl group, highlighting positional effects on solubility and target affinity .
Computational and Physicochemical Analyses
- ADMET and Molecular Dynamics (MD) : Thiazolide derivatives showed favorable ADMET profiles and stability in MD simulations, suggesting the target compound may share similar pharmacokinetic properties .
- Lipophilicity and Substituent Effects : Dichloro and methoxy substituents increase logP values, impacting membrane permeability and bioavailability .
Biological Activity
N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The compound consists of a thiazole ring attached to a chlorophenyl group and a nitrobenzamide moiety. This unique structure may contribute to its diverse biological activities.
Antimicrobial Activity
Nitro-containing compounds, including benzamides, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA and cause cell death. Studies have shown that derivatives of nitrobenzamides exhibit significant antimicrobial activity against various pathogens by disrupting their cellular processes .
Antidiabetic Potential
Research indicates that similar compounds within the benzamide class have shown promise as antidiabetic agents. For instance, a study highlighted the synthesis of N-(alkyl/aryl)-4-nitrobenzamide derivatives which demonstrated inhibitory activity against α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. The most active compound in this series exhibited an IC50 value significantly lower than that of the standard drug acarbose . This suggests that this compound could possess similar antidiabetic properties.
Anti-inflammatory Effects
Nitrobenzamide derivatives have been reported to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX-2 and iNOS. The presence of the nitro group enhances their ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The electron-withdrawing nitro group and the electron-donating chlorophenyl moiety create an optimal electronic environment for interaction with biological targets. SAR studies indicate that modifications in these groups can significantly alter the compound's potency against various biological targets .
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various nitrobenzamide derivatives found that compounds with similar structural features to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The mechanism involved the reduction of the nitro group to generate reactive species that damage bacterial DNA .
Case Study 2: Antidiabetic Activity
In vitro studies on related benzamide derivatives demonstrated significant inhibition of α-glucosidase activity, with IC50 values ranging from 10.75 μM to 130.90 μM. The most potent compound showed an IC50 value much lower than that of acarbose, indicating strong potential for further development as an antidiabetic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-{5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl}-2-nitrobenzamide?
- Methodological Answer : A common approach involves coupling a substituted thiazol-2-amine with a nitrobenzoyl chloride derivative. For example, in analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, the thiazol-2-amine reacts with benzoyl chloride in pyridine under ambient conditions, followed by purification via column chromatography and recrystallization (e.g., CH₃OH) . Adjust stoichiometry, solvent (e.g., pyridine or dioxane), and reaction time based on TLC monitoring. Triethylamine is often used to neutralize HCl byproducts .
Q. How can spectroscopic and crystallographic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR/IR : Use - and -NMR to verify aromatic protons, nitro group resonance (~8.5–9.0 ppm for aromatic protons adjacent to nitro), and thiazole ring signals. IR can confirm C=O (amide, ~1650 cm) and NO (~1520–1350 cm) functional groups.
- X-ray crystallography : Refinement of H-atom positions via a riding model (C–H = 0.93 Å, N–H = 0.86 Å) and analysis of intermolecular hydrogen bonds (e.g., N–H⋯N or C–H⋯O/F) stabilize crystal packing .
Q. What initial biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Prioritize enzyme inhibition assays targeting pathways relevant to thiazole derivatives, such as pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic organisms . Use in vitro cytotoxicity assays (e.g., MTT against cancer cell lines) and antimicrobial tests (e.g., MIC determination against Clostridium spp. or protozoa). Reference protocols from nitazoxanide derivatives, which share structural motifs .
Advanced Research Questions
Q. How do intermolecular interactions in the crystal structure influence stability and reactivity?
- Methodological Answer : Analyze hydrogen-bonding networks (e.g., N1–H1⋯N2 forming centrosymmetric dimers) and π-π stacking between aromatic rings using X-ray data. Non-classical interactions like C–H⋯F/O contribute to lattice stability . Computational tools (e.g., Mercury Software) can quantify bond distances/angles and predict packing efficiency for polymorph screening.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) and multiple cell lines/microbial strains.
- Mechanistic studies : Use knockout models or enzyme kinetics to confirm target specificity (e.g., PFOR inhibition ).
- Data triangulation : Cross-reference with structurally similar compounds (e.g., nitazoxanide derivatives ) to identify scaffold-specific trends vs. substituent-dependent effects.
Q. How can computational modeling guide the design of derivatives with enhanced activity?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with PFOR or other targets. Focus on nitro group orientation and hydrophobic contacts from the 2-chlorophenylmethyl moiety.
- QSAR : Corrogate electronic (Hammett σ) and steric (molar refractivity) parameters of substituents with bioactivity data from analogs .
Q. What advanced purification techniques improve yield and purity for scale-up?
- Methodological Answer :
- Chromatography : Optimize gradient elution (e.g., hexane/EtOAc to DCM/MeOH) for HPLC or flash chromatography.
- Recrystallization : Screen solvents (e.g., EtOH-DMF mixtures ) to balance solubility and crystal nucleation.
- Membrane technologies : Explore nanofiltration for solvent recovery or impurity removal, as classified under CRDC RDF2050104 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
